
1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also has a carboxylic acid group, a formyl group, and a chlorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the indole group. The chlorobenzyl group might add some steric hindrance .
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the carboxylic acid group could participate in esterification or amide formation reactions. The formyl group could be involved in nucleophilic addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with a carboxylic acid group are typically acidic, and the presence of the chlorobenzyl group could increase the compound’s lipophilicity .
Aplicaciones Científicas De Investigación
Synthetic Applications
1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is used in various synthetic applications. For instance, it serves as a starting material in the Ullmann coupling reaction to produce substituted 1-acetyl-1H-indol-3-yl acetates. These compounds are precursors in chromogenic compounds that aid in identifying microorganisms (Dominguez et al., 2009).
Biological Activity
This compound has been utilized in the synthesis of indole-2-carboxylic acid derivatives, which have significant antibacterial and moderate antifungal activities. These derivatives show potential as therapeutic agents due to their antimicrobial properties (Raju et al., 2015).
Chemical Transformations
1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is involved in chemical transformations like the preparation of ethyl 5-formyl-1H-indole-2-carboxylates from sulfomethyl groups (Pete et al., 2003).
Molecular Docking Studies
In recent studies, the compound has been used in molecular docking to understand binding interactions with target proteins. This application is crucial in the development of new drugs and understanding their mechanisms (Ganga Reddy et al., 2022).
Novel Synthetic Intermediates
The compound is key in creating novel synthetic intermediates for various chemical reactions. For example, it's used in the synthesis of ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates, which are valuable intermediates in synthetic chemistry (Pete et al., 2006).
Selective Receptor Antagonist
It has been synthesized as a part of compounds acting as selective glycine-site NMDA receptor antagonists, showing potential in neurological therapeutic applications (Baron et al., 2005).
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-formylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-12-5-3-4-11(8-12)9-19-15-7-2-1-6-13(15)14(10-20)16(19)17(21)22/h1-8,10H,9H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRBVQJKRJDMOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)Cl)C(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-3-formyl-1H-indole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

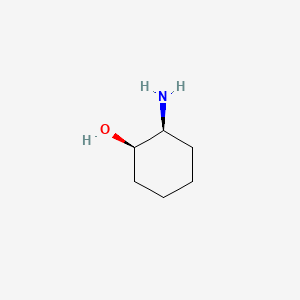
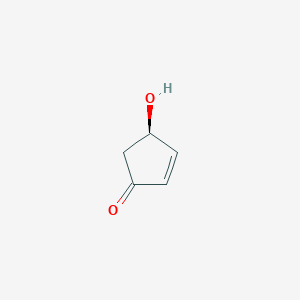
![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)
![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)
![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)
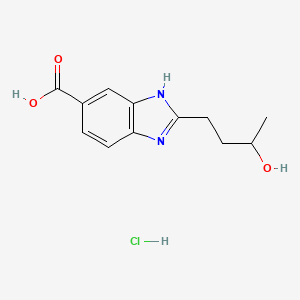
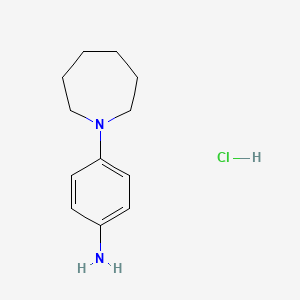

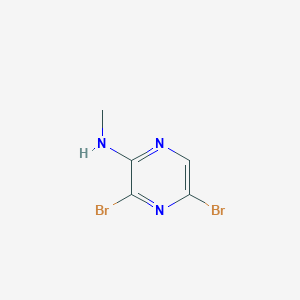
![N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B1310382.png)

![Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate](/img/structure/B1310390.png)

![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)